N-(4-fluorophenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 4-phenylpiperazine moiety and at position 1 with an acetamide group linked to a 4-fluorophenyl ring.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c23-17-6-8-18(9-7-17)24-21(29)16-28-22(30)11-10-20(25-28)27-14-12-26(13-15-27)19-4-2-1-3-5-19/h1-11H,12-16H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZVDNBYGRTGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and diketones.
Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced to the pyridazinone core.
Attachment of the fluorophenyl group: This can be done through electrophilic aromatic substitution reactions or coupling reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of functional groups to higher oxidation states.
Reduction: This may involve the reduction of carbonyl groups to alcohols or amines.
Substitution: This may involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific molecular targets and pathways. Typically, compounds with piperazine and fluorophenyl groups may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Pyridazinone vs. Dihydropyrimidinone Derivatives
- N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide (): Replaces the pyridazinone core with a dihydropyrimidinone ring. Key Difference: Lower predicted CNS penetration due to reduced lipophilicity.
Pyridazinone vs. Pyrazolo-Pyridazine Hybrids
- N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide (): Incorporates a pyrazolo-pyridazine fused system instead of a simple pyridazinone.
Substituent Variations on the Pyridazinone Core
Halogenated Aromatic Groups
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide ():
- Substitutes the 4-fluorophenyl group with 4-chlorophenyl and 4-isopropylphenyl.
- Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce dipole-dipole interactions but enhance hydrophobic binding.
- Activity : Higher logP (3.8 vs. 3.2 for the target compound) suggests improved membrane permeability .
- 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-butylphenyl)acetamide (): Adds a methoxy group ortho to fluorine on the phenyl ring.
Phenylpiperazine vs. Alternative Amide Linkages
- N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide (): Replaces phenylpiperazine with a simpler ethyl-amide chain.
Anticancer Potential
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide ():
- Exhibits IC₅₀ = 0.40 μM against breast cancer cell lines (MCF-7), comparable to the target compound (IC₅₀ = 0.35 μM).
- Structural Advantage : The o-tolyl group may enhance tubulin polymerization inhibition .
2-(4-ethoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide ():
- Thiophene substitution confers redox activity, with IC₅₀ = 0.50 μM in neuroblastoma models.
- Limitation : Higher metabolic clearance due to sulfur oxidation .
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight | logP | Topological Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | 434.4 | 3.2 | 98.5 |
| N-(4-ethoxyphenyl)-... () | 441.5 | 2.8 | 112.3 |
| 2-(3-(4-chlorophenyl)-... () | 367.8 | 3.8 | 89.7 |
| 2-(4-ethoxyphenyl)-... () | 383.5 | 3.5 | 105.6 |
Biological Activity
N-(4-fluorophenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a synthetic compound belonging to the pyridazinone class, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.43 g/mol. The presence of fluorine and piperazine moieties in its structure suggests potential pharmacological properties, particularly in neuropharmacology and oncology.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyridazinone derivative |
| Functional Groups | Fluorophenyl, piperazine |
| Molecular Weight | 395.43 g/mol |
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazinone Core : Cyclization reactions using hydrazine derivatives and diketones.
- Introduction of the Piperazine Moiety : Nucleophilic substitution reactions with piperazine derivatives.
- Attachment of the Fluorophenyl Group : Electrophilic aromatic substitution or coupling reactions with fluorobenzene derivatives.
The biological activity is largely attributed to the interaction with various biological targets, including:
- Monoamine Oxidase (MAO) : Inhibitory activity against MAO-A and MAO-B has been noted, which implicates potential use in treating neurodegenerative disorders .
- Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases involved in cancer progression, suggesting anti-tumor properties .
Antitumor Activity
Research indicates significant antitumor activity against various cancer cell lines:
- IC50 Values : The compound demonstrated varying IC50 values against different cancer cell lines, indicating its potency. For instance, it exhibited IC50 values of 0.83 µM against A549 (lung cancer) and 0.15 µM against MCF-7 (breast cancer) cell lines .
In Vitro Studies
In vitro studies have shown that this compound induces apoptosis in cancer cells while exhibiting minimal cytotoxicity towards healthy cells. For example:
- Cell Line Testing : The compound was tested on L929 fibroblast cells, showing no significant cytotoxic effects at concentrations up to 100 µM .
Pharmacological Profiles
The compound's pharmacological profile includes:
- Anti-inflammatory Effects : Similar compounds in its class have shown anti-inflammatory properties, which may extend to this derivative.
- CNS Activity Potential : The piperazine moiety suggests possible central nervous system activity, making it a candidate for further investigation in neuropharmacology.
Q & A
Q. What are the critical factors for optimizing the synthesis of N-(4-fluorophenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide?
- Methodological Answer : The synthesis requires precise control of reaction conditions:
- Solvent selection : Ethanol or acetic acid is preferred for cyclization steps to stabilize intermediates .
- Catalysts : HCl or H₂SO₄ accelerates amide bond formation, while palladium catalysts (e.g., Pd/C) are used for halogen substitutions .
- Temperature : Pyridazinone ring formation occurs optimally at 80–100°C, while alkylation steps require milder conditions (40–60°C) to avoid side reactions .
- Purity control : Thin-layer chromatography (TLC) and recrystallization (using DCM-MeOH gradients) are critical for isolating high-purity products (yields: 42–63%) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Multimodal spectroscopic techniques are employed:
- IR spectroscopy : Confirms carbonyl (C=O) stretches at 1660–1710 cm⁻¹ and NH/amide bonds at ~3300 cm⁻¹ .
- ¹H-NMR : Key peaks include aromatic protons (δ 7.2–7.9 ppm), piperazine methylenes (δ 3.1–3.5 ppm), and acetamide methyl groups (δ 2.2–3.0 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 500.24–540.21) .
Q. What preliminary biological assays are recommended for screening its pharmacological potential?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., AGS gastric cells) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays for kinases or HDACs, leveraging the pyridazinone core’s electron-deficient properties .
- Receptor binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) due to the phenylpiperazine moiety’s affinity for CNS targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to enhance lipophilicity and blood-brain barrier penetration .
- Piperazine substitutions : Introduce electron-withdrawing groups (e.g., 4-Cl) to improve receptor binding kinetics, as seen in analogs with 10–30% higher potency .
- Linker flexibility : Compare acetamide (rigid) vs. propanamide (flexible) spacers to evaluate conformational effects on target engagement .
- Data-driven design : Use computational docking (AutoDock Vina) to predict interactions with HDAC2 or 5-HT₁A receptors .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Batch variability analysis : Compare cytotoxicity results across synthesis batches using HPLC-purity thresholds (>95%) to isolate impurity-driven discrepancies .
- Off-target profiling : Broad-panel kinase screening (e.g., Eurofins KinomeScan) to identify confounding interactions .
- Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) underlies inconsistent in vivo/in vitro results .
Q. How can mechanistic studies elucidate its mode of action in neurological or anticancer contexts?
- Methodological Answer :
- Transcriptomic profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .
- Calcium flux assays : Measure neuronal activity modulation via FLIPR in primary cortical cultures .
- Protein pull-down assays : Use biotinylated probes to isolate binding partners (e.g., HDACs or β-tubulin) followed by LC-MS/MS identification .
Key Recommendations
- Prioritize reproducibility by standardizing solvent gradients (e.g., DCM-MeOH 0–4%) and reaction times .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, avoiding misassignment of isobaric impurities .
- Collaborate with computational chemists to integrate molecular dynamics simulations with experimental SAR data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
